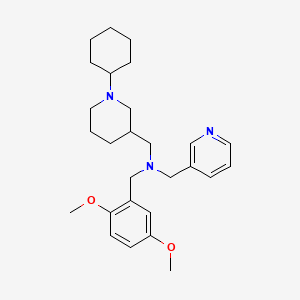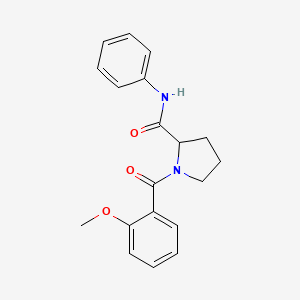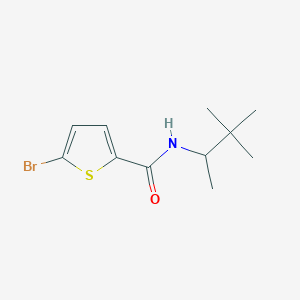![molecular formula C20H31N3O2 B6046231 3-hydroxy-3-[(4-methyl-1-piperazinyl)methyl]-1-(3-phenylpropyl)-2-piperidinone](/img/structure/B6046231.png)
3-hydroxy-3-[(4-methyl-1-piperazinyl)methyl]-1-(3-phenylpropyl)-2-piperidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxy-3-[(4-methyl-1-piperazinyl)methyl]-1-(3-phenylpropyl)-2-piperidinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PNU-282987 and belongs to the class of nicotinic acetylcholine receptor agonists.
作用機序
PNU-282987 acts as a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in various physiological processes, including cognitive function, inflammation, and neuronal survival. Activation of the α7 nAChR by PNU-282987 leads to an increase in calcium influx and the release of neurotransmitters such as acetylcholine and glutamate. This, in turn, leads to enhanced cholinergic neurotransmission and improved cognitive function.
Biochemical and Physiological Effects:
PNU-282987 has been shown to have several biochemical and physiological effects. It enhances cholinergic neurotransmission, which is involved in cognitive function, learning, and memory. It also has anti-inflammatory effects and has been shown to reduce the release of pro-inflammatory cytokines such as TNF-α and IL-1β. PNU-282987 has also been shown to improve neuronal survival and reduce apoptosis in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of PNU-282987 is its selectivity for the α7 nAChR. This allows for more specific targeting of this receptor and reduces the risk of off-target effects. However, PNU-282987 has some limitations for lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. It is also relatively expensive, which can limit its use in large-scale experiments.
将来の方向性
There are several potential future directions for research on PNU-282987. One area of interest is in the development of more potent and selective α7 nAChR agonists. This could lead to the development of more effective treatments for cognitive disorders such as Alzheimer's disease. Another area of interest is in the use of PNU-282987 as a tool for studying the role of the α7 nAChR in various physiological processes. This could lead to a better understanding of the mechanisms underlying these processes and the development of new therapies for related disorders.
合成法
The synthesis of PNU-282987 involves several steps, starting with the reaction of 3-phenylpropylamine with 2-bromo-1-(4-methylpiperazin-1-yl)ethanone to form 3-(4-methyl-1-piperazinyl)propyl ketone. This intermediate is then reacted with 3-hydroxy-2-piperidone in the presence of sodium hydride to form PNU-282987. The yield of the final product is around 50%, and the purity can be improved by recrystallization.
科学的研究の応用
PNU-282987 has been extensively studied for its potential applications in various fields. One of the most promising areas of research is in the treatment of cognitive disorders such as Alzheimer's disease. PNU-282987 has been shown to improve cognitive function in animal models of Alzheimer's disease by enhancing cholinergic neurotransmission. It has also been studied for its potential use in the treatment of schizophrenia and addiction.
特性
IUPAC Name |
3-hydroxy-3-[(4-methylpiperazin-1-yl)methyl]-1-(3-phenylpropyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-21-13-15-22(16-14-21)17-20(25)10-6-12-23(19(20)24)11-5-9-18-7-3-2-4-8-18/h2-4,7-8,25H,5-6,9-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQDZGDSWHZEBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2(CCCN(C2=O)CCCC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-3-[(4-methyl-1-piperazinyl)methyl]-1-(3-phenylpropyl)-2-piperidinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-benzyl-1-(3-{1-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-4-piperidinyl}propanoyl)piperidine](/img/structure/B6046157.png)
![2-[4-(3-phenylpropanoyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6046163.png)
![N~3~-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N~3~-methyl-1,3-piperidinedicarboxamide](/img/structure/B6046170.png)
![[5-({2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}methyl)-2-furyl]methanol](/img/structure/B6046175.png)

![N-methyl-N-[(7-methyl-1H-benzimidazol-2-yl)methyl]-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6046201.png)
![N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B6046215.png)
![7-(3-methylbenzyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6046217.png)

![4-hydroxybenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B6046233.png)
![3-(1,3-benzodioxol-5-yl)-N-methyl-N-[(3-methyl-4-pyridinyl)methyl]-3-phenylpropanamide](/img/structure/B6046234.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide](/img/structure/B6046236.png)

![7-(3,4-difluorobenzyl)-2-[(6-methyl-2-pyridinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6046260.png)